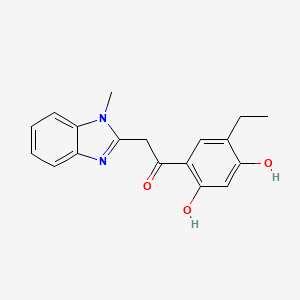

![molecular formula C21H13Cl2N3O2 B2682065 6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 478257-29-3](/img/structure/B2682065.png)

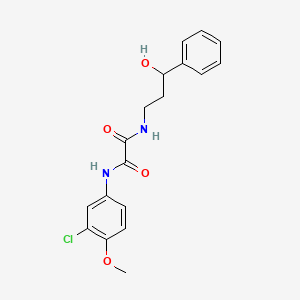

6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiviral Activity

Imidazo[1,2-a]pyridines have been studied for their antiviral properties, particularly as inhibitors of human rhinovirus. The research focused on a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, demonstrating their potential as antirhinovirus agents. This work signifies the utility of imidazo[1,2-a]pyridine derivatives in the development of antiviral drugs (Hamdouchi et al., 1999).

Synthesis of Novel Compounds

Research on the synthesis of novel compounds from imidazo[1,2-a]pyridine derivatives has been extensive. For example, the creation of cyanines from 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1.3.5]triazin-5(6H)-ones demonstrates the versatility of these compounds in synthesizing new materials with potential applications in various fields, including materials science and chemistry (Sa̧czewski et al., 1987).

Organic Light-Emitting Diodes (OLEDs)

Some derivatives of imidazo[1,2-a]pyridine have been investigated for their fluorescent properties, with implications for use in organic light-emitting diodes (OLEDs) and other photonic applications. The study of substituent effects on the fluorescent properties of these compounds could lead to the development of new, efficient, and stable materials for OLEDs (Tomoda et al., 1999).

Corrosion Inhibition

Imidazo[1,2-a]pyridine derivatives have also been evaluated for their corrosion inhibition properties. An ab initio study on the electronic structure of some imidazole derivatives, including 2-phenylimidazo[1,2-a]pyridine, correlated their electronic properties with corrosion inhibition, highlighting their potential as effective corrosion inhibitors (Sundari et al., 2018).

Chemoprevention Studies

Although not directly related to the specified compound, it's worth noting that imidazo[1,2-a]pyridine derivatives have been studied in the context of chemoprevention, particularly concerning heterocyclic amine-induced colon carcinogenesis. Such studies explore the potential of these compounds in mitigating the effects of carcinogens found in cooked food, underscoring their significance in cancer research (Xu & Dashwood, 1999).

Propriétés

IUPAC Name |

[(E)-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methylideneamino] 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2N3O2/c22-16-8-6-15(7-9-16)21(27)28-24-12-18-20(14-4-2-1-3-5-14)25-19-11-10-17(23)13-26(18)19/h1-13H/b24-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNMRGJJSBRVKF-WYMPLXKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NOC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)/C=N/OC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one](/img/structure/B2681986.png)

![4,5-Dimethyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2681987.png)

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681988.png)

![1-(4-fluorobenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2681990.png)

![6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2681994.png)

![N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2681996.png)

![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2681998.png)

![3-(2,2-Dimethylpropyl)-6-methylpyrido[3,2-d][1,2]oxazole-4-carboxylic acid](/img/structure/B2682001.png)